molecular formula C9H6Br2N4O2 B6361782 3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240580-13-5

3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6361782
CAS No.: 1240580-13-5
M. Wt: 361.98 g/mol
InChI Key: NGISIPSFTIIUBK-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, a nitrophenyl group at position 1, and a methyl group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with 2-nitrobenzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom on the benzyl bromide is replaced by the triazole nitrogen.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of azide or thiol derivatives.

    Reduction: Formation of 3,5-dibromo-1-[(2-aminophenyl)methyl]-1H-1,2,4-triazole.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms can form halogen bonds with target molecules, enhancing the compound’s binding affinity. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the nitrophenyl group, making it less versatile in biological applications.

    1-[(2-Nitrophenyl)methyl]-1H-1,2,4-triazole: Lacks the bromine atoms, resulting in different chemical reactivity and binding properties.

    3,5-Dibromo-1-methyl-1H-1,2,4-triazole: Lacks the nitrophenyl group, affecting its biological activity.

Uniqueness

3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole is unique due to the combination of bromine atoms and the nitrophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3,5-dibromo-1-[(2-nitrophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N4O2/c10-8-12-9(11)14(13-8)5-6-3-1-2-4-7(6)15(16)17/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGISIPSFTIIUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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